

An In-depth Technical Guide to Butyltrichlorosilane (CAS: 7521-80-4)

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Compound of Interest

Compound Name: **Butyltrichlorosilane**

Cat. No.: **B1265895**

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Introduction

Butyltrichlorosilane (CAS number 7521-80-4), also known as trichlorobutylsilane, is a versatile organosilicon compound with the linear formula $\text{CH}_3(\text{CH}_2)_3\text{SiCl}_3$.^{[1][2]} It is a colorless liquid with a pungent odor, recognized for its utility as a surface modifying agent.^{[3][4][5]} This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its safety and handling information. The primary application of **butyltrichlorosilane** is in the formation of self-assembled monolayers (SAMs) on various substrates to impart hydrophobicity.^[1] This property is of significant interest in the development of advanced materials, microelectronics, and in modifying the surface properties of medical devices.^[6]

Chemical and Physical Properties

Butyltrichlorosilane is a flammable and corrosive liquid that reacts with water.^{[3][7]} Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ Cl ₃ Si	[2]
Molecular Weight	191.56 g/mol	[1] [2]
CAS Number	7521-80-4	[1] [2]
EC Number	231-381-3	[1] [2]
Appearance	Clear, colorless liquid	[4] [7]
Odor	Acrid, pungent	[3] [7]
Boiling Point	149 °C	[1] [8]
Density	1.16 g/mL at 25 °C	[1] [8]
Refractive Index	n _{20/D} 1.437	[1] [8]
Flash Point	45 °C (113 °F) - closed cup	[1] [3]
Water Solubility	Reacts violently	[3]

Synthesis of Butyltrichlorosilane

The primary industrial method for synthesizing **butyltrichlorosilane** is through the Grignard reaction, which involves the reaction of a butylmagnesium halide with silicon tetrachloride.[\[5\]](#) Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Grignard Synthesis

This protocol is divided into two main stages: the preparation of the Grignard reagent (n-butylmagnesium chloride) and the subsequent reaction with silicon tetrachloride.

Materials and Reagents:

- Magnesium turnings
- 1-Chlorobutane
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Silicon tetrachloride (SiCl_4)
- Iodine crystal (as initiator)
- Anhydrous solvent for extraction (e.g., hexane)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate or magnesium sulfate

Equipment:

- Three-necked round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Addition (dropping) funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Inert gas supply (Nitrogen or Argon)
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

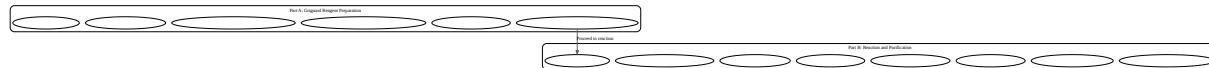
Part A: Preparation of n-Butylmagnesium Chloride (Grignard Reagent)

- Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, an addition funnel, and a gas inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.
- Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine.

- **Initiation:** Add a small portion of a solution of 1-chlorobutane in anhydrous diethyl ether or THF to the magnesium. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming may be necessary to start the reaction.
- **Grignard Formation:** Once the reaction has started, add the remaining 1-chlorobutane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
- **Completion:** After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure the complete reaction of the magnesium. The resulting gray-black solution is the n-butylmagnesium chloride reagent.

Part B: Reaction with Silicon Tetrachloride

- **Reaction Setup:** Cool the freshly prepared Grignard reagent in an ice bath.
- **Addition of SiCl_4 :** Add a solution of silicon tetrachloride in anhydrous diethyl ether or THF to the stirred Grignard reagent dropwise via the addition funnel. This reaction is exothermic and should be controlled by the rate of addition to maintain a low temperature.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
- **Workup (Quenching):** Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an anhydrous solvent like hexane.
- **Drying and Solvent Removal:** Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
- **Purification:** The crude **butyltrichlorosilane** can be purified by fractional distillation under reduced pressure.



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Application in Surface Modification

Butyltrichlorosilane is extensively used to form hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silicon wafers, and metal oxides.^[1] The trichlorosilyl group reacts with surface hydroxyl groups to form stable siloxane bonds, while the butyl group creates a non-polar, water-repellent surface.

Experimental Protocol: Surface Modification

This protocol outlines the general procedure for creating a hydrophobic surface using **butyltrichlorosilane** via solution-phase deposition.

Materials and Reagents:

- Substrate (e.g., glass slides, silicon wafers)
- Detergent solution
- Deionized water
- Acetone
- Methanol

- Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION REQUIRED) or Oxygen plasma cleaner
- Anhydrous toluene or hexane
- **Butyltrichlorosilane**

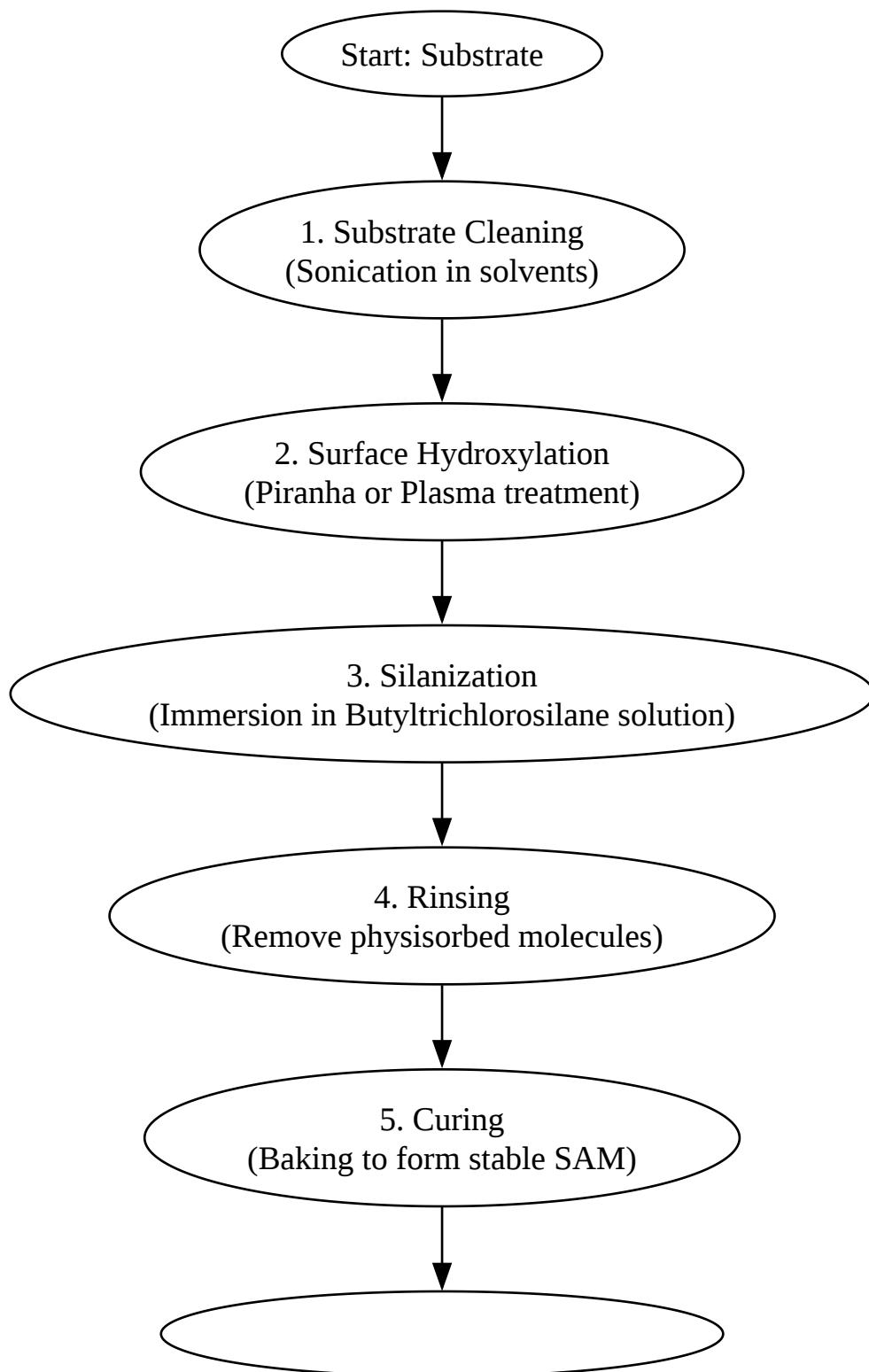
Equipment:

- Ultrasonic bath
- Nitrogen gas stream
- Beakers and Petri dishes
- Fume hood
- Oven

Procedure:

- Substrate Cleaning:
 - Sonicate the substrate in a detergent solution for 15 minutes.
 - Rinse thoroughly with deionized water.
 - Sonicate in acetone for 15 minutes, followed by sonication in methanol for 15 minutes.
 - Dry the substrate under a stream of nitrogen.
- Surface Hydroxylation (Activation):
 - Piranha Etching (handle with extreme care in a fume hood): Immerse the cleaned, dry substrate in freshly prepared Piranha solution for 30 minutes at room temperature.
 - Alternative - Oxygen Plasma: Alternatively, treat the substrate with oxygen plasma for 5-10 minutes.

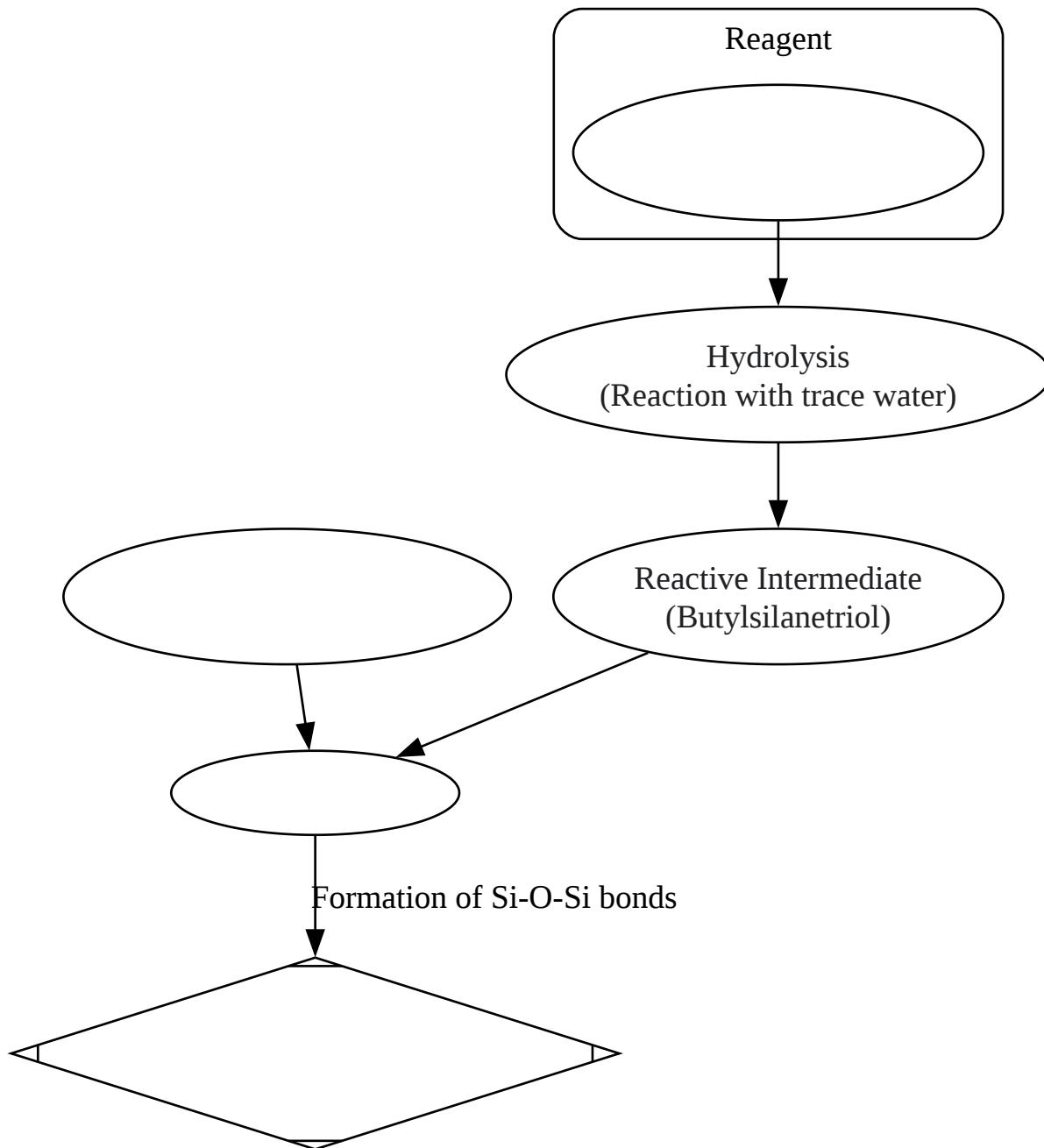
- Rinse the activated substrate extensively with deionized water and dry under a nitrogen stream. The substrate should now be hydrophilic.
- Silanization (SAM Formation):
 - Prepare a dilute solution (e.g., 1-5 mM) of **butyltrichlorosilane** in an anhydrous solvent (toluene or hexane) inside a glovebox or a moisture-free environment.
 - Immerse the freshly hydroxylated substrate in the silane solution.
 - Allow the self-assembly to proceed for 1-2 hours at room temperature.
- Rinsing and Curing:
 - Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bonded molecules.
 - Dry the coated substrate with a stream of nitrogen.
 - Cure the substrate by baking in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.



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Reaction Pathway for Surface Modification

Butyltrichlorosilane does not participate in biological signaling pathways. Its "pathway" of interest is the chemical reaction mechanism by which it modifies a surface. The process involves the hydrolysis of the chlorosilane groups followed by condensation with surface hydroxyl groups and adjacent silanol molecules to form a cross-linked polysiloxane network covalently bonded to the surface.



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Safety and Handling

Butyltrichlorosilane is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[7][9]

Hazard Summary:

- Flammable: It is a flammable liquid and vapor.[1][7] Keep away from heat, sparks, and open flames.[7]
- Corrosive: Causes severe skin burns and eye damage.[3][7]
- Reactive: Reacts violently with water, moisture, and protic solvents, liberating toxic and corrosive hydrogen chloride gas.[3][7][9]
- Inhalation Hazard: Vapors may cause irritation to the respiratory tract.[7]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield are required.[1]
- Hand Protection: Wear neoprene or nitrile rubber gloves.[7]
- Skin and Body Protection: Wear suitable protective clothing.[7]
- Respiratory Protection: Use a NIOSH-certified respirator with an organic vapor/acid gas cartridge.[7]

Storage and Disposal:

- Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alkalis, and oxidizing agents.[3][7]
- Store under an inert atmosphere (e.g., nitrogen).[9]
- Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion

Butyltrichlorosilane is a valuable reagent for creating hydrophobic surfaces through the formation of self-assembled monolayers. Its utility in materials science and for modifying the surfaces of medical and electronic devices is well-established. This guide provides the essential technical information and detailed experimental protocols to enable researchers and scientists to safely and effectively utilize this compound in their work. Strict adherence to safety protocols is paramount when handling this reactive and hazardous chemical.

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